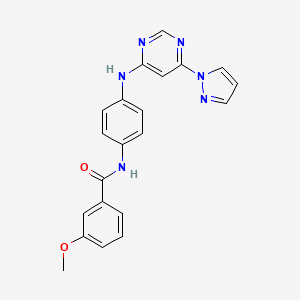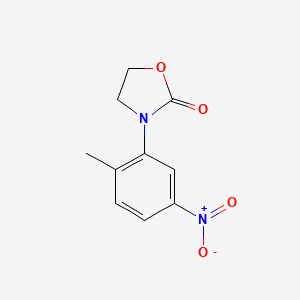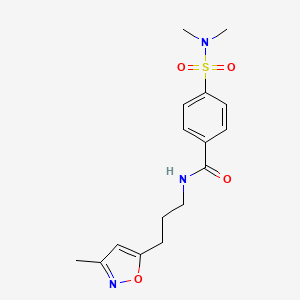
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues involves a microwave-accelerated multi-step process. Starting materials such as 3-amino-6-methoxybenzofuran-2-carbonitrile and 3-amino-6-methoxybenzothiophene-2-carbonitrile are reacted with dimethylformamide dimethylacetal to produce N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates. These intermediates are then condensed with various anilines to yield the final products, which have shown promise as dual inhibitors of CLK1 and DYRK1A kinases .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the second study were confirmed using 1H NMR, 13C NMR, FT-IR spectroscopy, and elemental analysis. These compounds are 2-amino-4-(substituted phenyl)-6-(7’-methoxy, 3’’,4’’-dihydro, 2’’,2’’-dimethyl-2H-benzopyran) pyrimidines, which were derived from benzene-1,3-diol .
Chemical Reactions Analysis
In the third study, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides were used as starting materials to prepare a series of substituted heterocyclic derivatives. These benzamides were treated with methylhydrazine or phenylhydrazine to afford different benzamides. The acryloyl derivatives were reacted with hydrazine hydrate to produce pyrazoline derivatives, which were further modified to yield N-acetyl analogues and N-substituted pyrazoline derivatives .
Physical and Chemical Properties Analysis
The compounds synthesized in the second study were evaluated for their antimicrobial properties against various gram-positive and gram-negative bacteria, as well as fungi. The results indicated that most of the synthesized compounds exhibited moderate to high antibacterial and antifungal activities, with inhibition zones ranging from 8 to 30 mm .
Case Studies and Applications
The compounds from the first study were evaluated for their inhibitory potency against five protein kinases, with a focus on CLK1 and DYRK1A kinases. These kinases are relevant in various biological processes, and the compounds showed potential as pharmacological dual inhibitors, which could be significant for therapeutic applications . The second study's compounds were tested for antimicrobial properties, providing a practical application in combating bacterial and fungal infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide and its derivatives have been extensively researched for their potential as anticancer agents. Studies have demonstrated that certain compounds synthesized from this chemical structure show appreciable cancer cell growth inhibition against a variety of cancer cell lines. For instance, derivatives have exhibited significant cytotoxic activity in vitro against human cancer cell lines, including colon, lung, breast, and liver cancers. The synthesis processes often involve modifications to the pyrazole and pyrimidine portions of the molecule, aiming to enhance their selectivity and potency against cancer cells. These modifications can lead to the development of compounds with promising anticancer activities, suggesting potential therapeutic applications in cancer treatment. Research has also explored the crystal structure, synthesis methods, and biological activities of these compounds, highlighting their significance in medicinal chemistry and drug design for anticancer therapies (Al-Sanea et al., 2020) (Huang et al., 2020) (Hassan et al., 2014).
Anti-inflammatory and Analgesic Activities
Further research into N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide derivatives has shown potential anti-inflammatory and analgesic effects. Studies involving the synthesis of novel derivatives have evaluated their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. These activities are attributed to the structural modifications of the pyrazolone and amino pyrimidine moieties, which are crucial for the observed pharmacological effects. The research suggests that these compounds could serve as a basis for the development of new therapeutic agents with reduced side effects compared to traditional anti-inflammatory drugs (Antre et al., 2011).
Antimicrobial Activity
Compounds derived from N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide have also been investigated for their antimicrobial properties. The synthesis of new derivatives incorporating thiazole rings has demonstrated significant in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. These findings indicate the potential of these compounds to provide valuable therapeutic options for the treatment of microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-5-2-4-15(12-18)21(28)26-17-8-6-16(7-9-17)25-19-13-20(23-14-22-19)27-11-3-10-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVLKJOQQDWLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)






![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)
![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)
amine](/img/structure/B2552872.png)